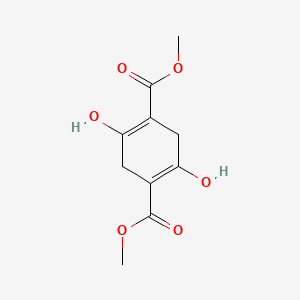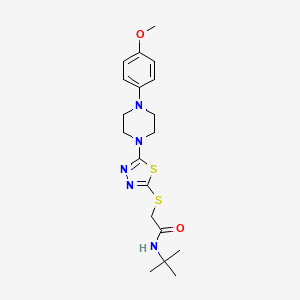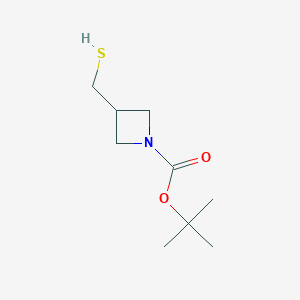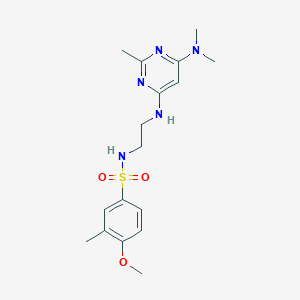![molecular formula C21H23N3O4 B2371939 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide CAS No. 896354-82-8](/img/structure/B2371939.png)
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide” belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline moiety with a ketone group at the 2 and 4 positions . The molecule also contains a methoxyphenylmethyl group attached to a pentanamide moiety.
Applications De Recherche Scientifique
Hypolipidemic Activities
Research indicates that certain quinazoline derivatives have been synthesized and evaluated for their hypolipidemic activities. These compounds, including analogs of NO-1886, have shown promising results in lowering triglyceride and total cholesterol levels, with the structure-activity relationship being explored for enhanced efficacy (Kurogi et al., 1996).
Anticancer and Tubulin Polymerization Inhibition
Another study has developed novel classes of 4-(N-cycloamino)quinazolines that act as tubulin-polymerization inhibitors targeting the colchicine site. These compounds exhibit significant in vitro cytotoxic activity and potent antitumor activity in animal models, underscoring their potential as anticancer agents (Wang et al., 2014).
Antihistaminic Agents
Quinazolinone derivatives have also been identified as new classes of H1-antihistaminic agents. A series of compounds were synthesized and tested in vivo for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009).
Anticonvulsant Evaluation
Novel quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated potent anticonvulsant effects against various seizure models, offering a new avenue for the development of anticonvulsant therapies (El-Azab et al., 2011).
Analgesic and Anti-inflammatory Activities
A study on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones showed significant analgesic and anti-inflammatory activities. These compounds were synthesized and tested, revealing their potential as therapeutic agents for managing pain and inflammation (Alagarsamy et al., 2011).
Synthesis and Analgesic Activity
Research into the synthesis and analgesic activity of specific quinazolinone derivatives demonstrated their significant analgesic properties. These findings contribute to the understanding of quinazolinone-based analgesics and their potential for clinical use (Osarodion, 2023).
Propriétés
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBKBGTICPBQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)




![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)



